molecular formula C5H12ClNO3 B042302 Methyl 4-amino-3-hydroxybutanoate hydrochloride CAS No. 170726-96-2

Methyl 4-amino-3-hydroxybutanoate hydrochloride

Cat. No. B042302
M. Wt: 169.61 g/mol
InChI Key: PFTJXLJKGLUWMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel enzymatic synthesis process for producing 4-hydroxyisoleucine, a compound structurally related to Methyl 4-amino-3-hydroxybutanoate, involves a two-step process starting from acetaldehyde and alpha-ketobutyrate. This process highlights the potential for biocatalytic approaches in synthesizing complex amino acids and related compounds (Smirnov et al., 2007).

Molecular Structure Analysis

The X-ray structure determination of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component structurally similar to Methyl 4-amino-3-hydroxybutanoate, provides insight into the stereochemical configuration of these types of compounds. The analysis confirms the (2S, 3R)-configuration, demonstrating the utility of X-ray crystallography in determining the stereochemistry of amino acids and their derivatives (Nakamura et al., 1976).

Chemical Reactions and Properties

The synthesis of 4-Amino-2-(substituted methyl)-2-butenoic acids reveals the compounds' potential as substrates and inhibitors for enzymes such as gamma-aminobutyric acid aminotransferase. This research illuminates the chemical reactivity and potential biological relevance of compounds structurally related to Methyl 4-amino-3-hydroxybutanoate (Silverman et al., 1986).

Physical Properties Analysis

Vibrational spectroscopy and molecular docking studies on related compounds provide insights into the physical properties, including stability and reactivity under various conditions. These studies can guide the development of new materials and drugs based on the molecular framework of Methyl 4-amino-3-hydroxybutanoate (Rizwana et al., 2020).

Scientific Research Applications

  • Synthesis of Biologically Active Substances : Research has demonstrated that the baker's yeast reduction of N-protected methyl 4-amino-3-oxobutanoates can selectively afford erythro-hydroxy esters and (R)-hydroxy esters, which can be further converted into biologically active substances like sperabillin (Hashiguchi, Kawada, & Natsugari, 1992).

  • Role in Bestatin Inhibition : The crystallized hydrobromide of 3-amino-2-hydroxy-4-phenylbutanoic acid, a related compound, has been found to possess a (2S, 3R)-configuration, confirming its role in bestatin inhibition of aminopeptidase B and leucine aminopeptidase (Nakamura et al., 1976).

  • Potential in Pharmacology : A study showed the conversion of 4-amino-3-phenylbutanoic acid into tetrazole-containing derivatives, highlighting its potential in pharmaceutical applications (Putis, Shuvalova, & Ostrovskii, 2008).

  • Inhibitors of Acyl-CoA Binding Enzymes : The CoA adducts of 4-Oxo-4-phenylbut-2-enoates, related to methyl 4-amino-3-hydroxybutanoate hydrochloride, have shown potential as novel inhibitors of MenB in Mycobacterium tuberculosis, offering an approach for developing potent inhibitors of acyl-CoA binding enzymes (Li et al., 2011).

  • Synthesis of Aminobutyric Acids : A 2016 study outlined a simple and efficient method for preparing 3,4-disubstituted aminobutyric acids, which have promising pharmacological activity (Vasil'eva et al., 2016).

  • Mapping of Enzyme's Active Site : 4-Amino-2-(substituted methyl)-2-butenoic acids, a group of compounds related to methyl 4-amino-3-hydroxybutanoate hydrochloride, have been identified as substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase, aiding in mapping the enzyme's active site (Silverman, Durkee, & Invergo, 1986).

Future Directions

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properties

IUPAC Name

methyl 4-amino-3-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-9-5(8)2-4(7)3-6;/h4,7H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTJXLJKGLUWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-hydroxybutanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Ulgheri, P Spanu, F Deligia, G Loriga… - European Journal of …, 2022 - Elsevier
Compounds targeting the inflammasome-caspase-1 pathway could be of use for the treatment of inflammation and inflammatory diseases. Previous caspase-1 inhibitors were in great …
Number of citations: 3 www.sciencedirect.com

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